D-Homocysteine thiolactone is a five-membered cyclic thioester of the non-proteinogenic amino acid homocysteine. [] It is produced endogenously in organisms ranging from bacteria to humans, primarily as a byproduct of an error-editing reaction by methionyl-tRNA synthetase during protein biosynthesis. [, ] Though not naturally incorporated into proteins, D-homocysteine thiolactone plays a crucial role in the study of protein modifications, enzyme kinetics, and the development of novel materials. Its reactivity with lysine residues makes it a valuable tool for investigating protein structure and function. [, , ]
Elucidating the Role of D-Homocysteine Thiolactone in Specific Diseases: Further research is needed to unravel the precise mechanisms by which D-homocysteine thiolactone contributes to specific diseases like cardiovascular disease, Alzheimer's disease, and age-related macular degeneration. [, , , ] Understanding these mechanisms is crucial for developing targeted therapies.
Investigating the Impact of D-Homocysteine Thiolactone on Cellular Processes: Future studies should delve into the broader impact of D-homocysteine thiolactone on cellular processes like protein folding, signal transduction, and gene expression. [, , , ] This knowledge will provide a comprehensive understanding of its role in health and disease.
D-Homocysteine thiolactone is a cyclic thioester derived from homocysteine, an amino acid that plays a crucial role in various biological processes. This compound is of particular interest due to its involvement in metabolic pathways, including the synthesis of S-adenosylhomocysteine, which is a significant methyl donor in biological methylation reactions. D-Homocysteine thiolactone can be synthesized through several methods, each having implications for its use in research and potential therapeutic applications.
D-Homocysteine thiolactone can be obtained from natural sources or synthesized chemically. It is often produced from homocysteine through cyclization processes involving various reagents. The compound has been studied extensively in the context of its biochemical roles and potential applications in medical research.
D-Homocysteine thiolactone is classified as a thiolactone, which is a type of cyclic thioester. It is categorized under sulfur-containing compounds and is relevant in the fields of biochemistry and medicinal chemistry.
The synthesis of D-homocysteine thiolactone can be achieved through several methods, including:
The most effective synthetic routes aim to minimize environmental impact and maximize yield. For example, recent advancements have focused on using less hazardous reagents and optimizing reaction conditions to improve efficiency and reduce waste .
D-Homocysteine thiolactone features a cyclic structure with a thioester bond, which contributes to its reactivity. The molecular formula is C_5H_9N_0S, indicating it contains five carbon atoms, nine hydrogen atoms, one nitrogen atom, and one sulfur atom.
This representation highlights the cyclic nature of the compound.
D-Homocysteine thiolactone participates in various chemical reactions, primarily involving nucleophilic attacks due to the electrophilic nature of the carbonyl carbon in the thioester group.
The kinetics and mechanisms of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.
D-Homocysteine thiolactone acts primarily as a precursor in biochemical pathways involving methylation. Its mechanism includes:
Research indicates that the conversion rates and efficiency of these processes are significantly affected by enzyme concentration and substrate availability .
Relevant analyses include NMR spectroscopy and mass spectrometry for structural confirmation and purity assessment.
D-Homocysteine thiolactone has several applications in scientific research:
Methionyl-tRNA synthetase (MetRS) plays a pivotal role in translational fidelity by selectively activating methionine (Met) and attaching it to tRNAMet. This enzyme faces a challenge in discriminating Met from its structural analog homocysteine (Hcy), which lacks the methyl group of Met. Hcy is misactivated by MetRS at ~1% of Met’s efficiency, forming homocysteinyl-adenylate (Hcy-AMP). Rather than being transferred to tRNA, Hcy-AMP undergoes intramolecular cyclization to form homocysteine thiolactone (HTL), primarily in the L-isomer form. This reaction constitutes a pre-transfer editing mechanism that prevents Hcy incorporation into proteins [1] [5] [9].
The editing occurs within the synthetic active site of MetRS. Structural studies reveal that residues Trp-305, Tyr-15, and Asp-52 in E. coli MetRS form a recognition pocket that excludes bulkier amino acids but accommodates Hcy. Upon ATP-dependent activation, the free thiol group of Hcy-AMP nucleophilically attacks the carbonyl carbon of the adenylate, releasing AMP and forming the five-membered thiolactone ring. This error-correction process consumes energy (from ATP hydrolysis) but protects the proteome from aberrant homocysteinylation [1] [4] [9].
D-Homocysteine thiolactone arises through non-enzymatic racemization of L-HTL under physiological conditions. While MetRS exclusively produces the L-isomer, the thiolactone’s labile chiral center allows spontaneous conversion to the D-form. This racemization is pH-dependent and accelerates in alkaline environments. D-HTL is resistant to hydrolysis by bleomycin hydrolase, which specifically cleaves L-HTL, leading to its accumulation in biological systems [4] [8].
Table 1: Enzymatic vs. Non-Enzymatic Pathways for D-HTL Generation
Pathway | Substrate | Catalyst | Product Stereochemistry | Rate |
---|---|---|---|---|
MetRS Editing | L-Homocysteine + ATP | Methionyl-tRNA synthetase | L-Homocysteine thiolactone | 0.5–2.0 µmol/min/mg enzyme |
Chemical Racemization | L-Homocysteine thiolactone | Spontaneous (pH-dependent) | D/L-Homocysteine thiolactone mixture | t1/2 = 12–24 hours (pH 7.4) |
Non-enzymatic Hydrolysis | D-Homocysteine thiolactone | Alkaline conditions | Homocysteine | t1/2 > 48 hours |
Homocysteine sits at a critical metabolic branch point. Its fate determines whether HTL production occurs:
The partitioning between these pathways is regulated by allosteric effectors:
Table 2: Metabolic Fate of Homocysteine Under Different Physiological Conditions
Condition | Remethylation Flux | Transsulfuration Flux | HTL Production Rate | Key Regulatory Change |
---|---|---|---|---|
Folate/B12 Deficiency | ↓ 60–80% | ↑ Compensatory | ↑ 3–5 fold | Reduced 5-MTHF limits MTR activity |
Vitamin B6 Deficiency | Normal | ↓ 70–90% | ↑ 4–6 fold | Impaired CBS/CGL activity |
High-Methionine Diet | ↓ 30% | ↑ 200% | ↔ Minimal change | SAM allosterically activates CBS |
MTHFR Mutation (C677T) | ↓ 50% | Slightly ↑ | ↑ 2–3 fold | Reduced 5-MTHF synthesis |
Vitamins directly modulate HTL biogenesis by serving as essential cofactors or coenzyme precursors in Hcy-metabolizing enzymes:
Vitamins indirectly influence HTL formation through redox modulation:
Table 3: Vitamin Cofactors Regulating Homocysteine Flux and HTL Formation
Vitamin | Active Form | Primary Enzyme(s) Affected | Effect on HTL When Deficient | Molecular Mechanism |
---|---|---|---|---|
B6 (Pyridoxine) | Pyridoxal 5′-phosphate (PLP) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL) | ↑ 300–500% | Reduced transsulfuration flux; Hcy accumulation |
B12 (Cobalamin) | Methylcobalamin | Methionine synthase (MTR) | ↑ 200–400% | Impaired remethylation; Hcy accumulation |
B9 (Folate) | 5-Methyltetrahydrofolate (5-MTHF) | Methionine synthase (MTR) | ↑ 150–350% | Limited methyl donor supply for Hcy remethylation |
B2 (Riboflavin) | Flavin adenine dinucleotide (FAD) | Methylenetetrahydrofolate reductase (MTHFR) | ↑ 50–100% | Reduced 5-MTHF synthesis; secondary remethylation impairment |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1